

The Biological Activity of 1-(3,5-Dimethoxyphenyl)piperazine Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 1-(3,5-Dimethoxyphenyl)piperazine

Cat. No.: B1349353

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The **1-(3,5-dimethoxyphenyl)piperazine** moiety represents a significant scaffold in medicinal chemistry. As a privileged structure, this chemical framework is a key component in a variety of biologically active compounds, demonstrating a broad range of therapeutic potential. This technical guide provides an in-depth overview of the known biological activities of these derivatives, with a primary focus on their well-documented anticancer properties and potential applications in the central nervous system (CNS). The guide includes quantitative data, detailed experimental methodologies, and visualizations of key pathways and workflows to support further research and development.

Anticancer Activity

The most prominent and well-characterized biological activity of **1-(3,5-dimethoxyphenyl)piperazine** derivatives is their potent anticancer efficacy. Research has identified specific compounds within this class that exhibit strong growth-inhibitory effects across a wide range of human cancer cell lines.

Lead Compound: RX-5902 (Rezatap)

A notable example is the clinical-stage compound 1-(3,5-Dimethoxyphenyl)-4-[(6-fluoro-2-methoxyquinoxalin-3-yl)aminocarbonyl]piperazine, also known as RX-5902 or Rezatap. This molecule has demonstrated potent antiproliferative activity against numerous cancer cell lines, including those known to be resistant to standard therapies.

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of RX-5902 has been quantified by determining its half-maximal inhibitory concentration (IC₅₀) against a panel of human cancer cell lines. The compound shows remarkable potency, with IC₅₀ values typically in the low nanomolar range.

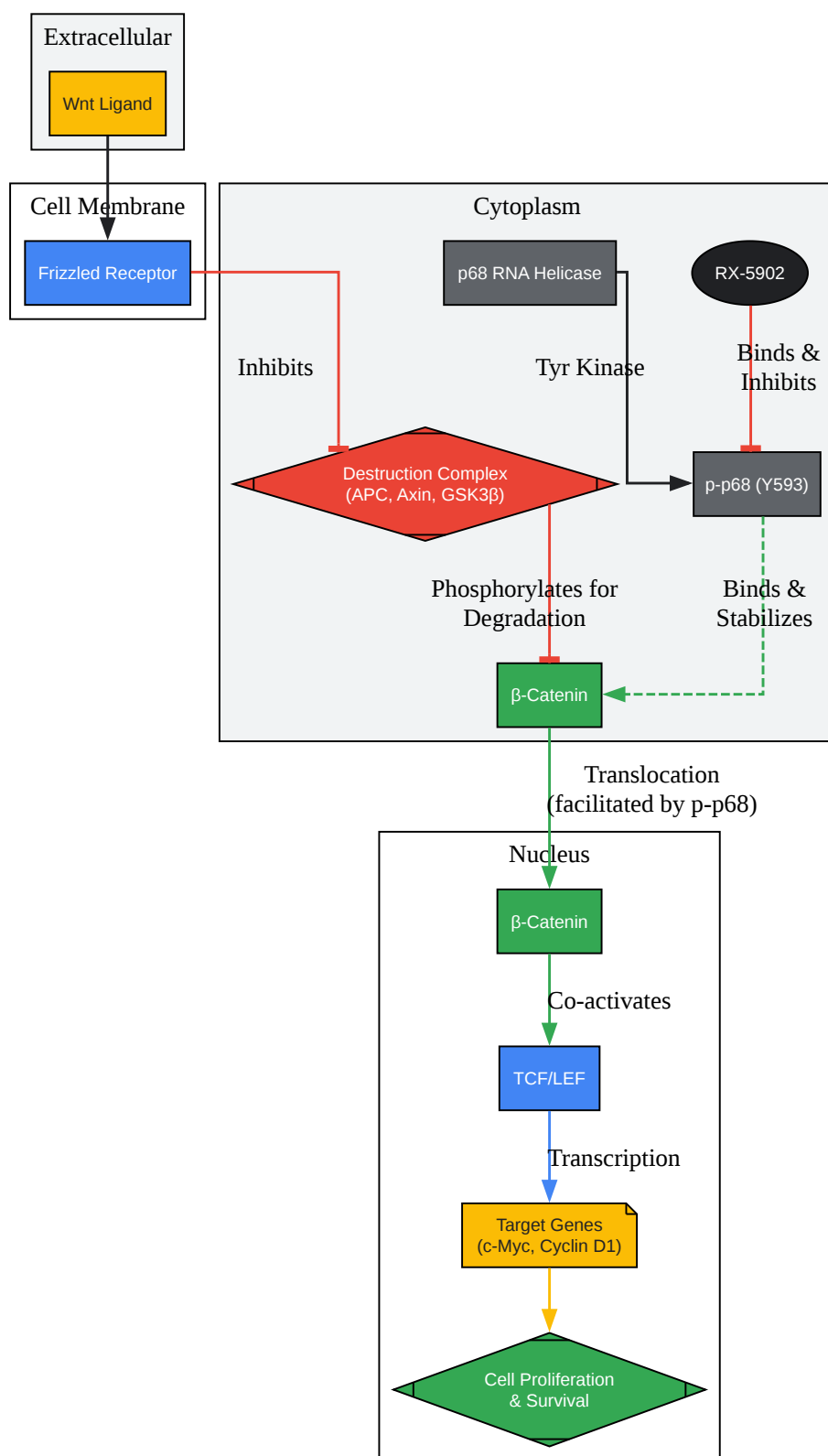
Compound Name	Cancer Cell Line	Cancer Type	IC50 (nM)	Citation(s)
RX-5902	Various Human Cancer Cell Lines	Multiple	10 - 20	[1]
RX-5902	Sensitive Triple-Negative Breast Cancer (TNBC) Cell Lines (average of 14 lines)	Breast Cancer	56	[2][3]
Compound 122	HCT116	Colorectal Carcinoma	29 ± 1.4	[4]
Compound 122	HCT-15 (drug-resistant)	Colorectal Carcinoma	21 ± 1.4	[4]

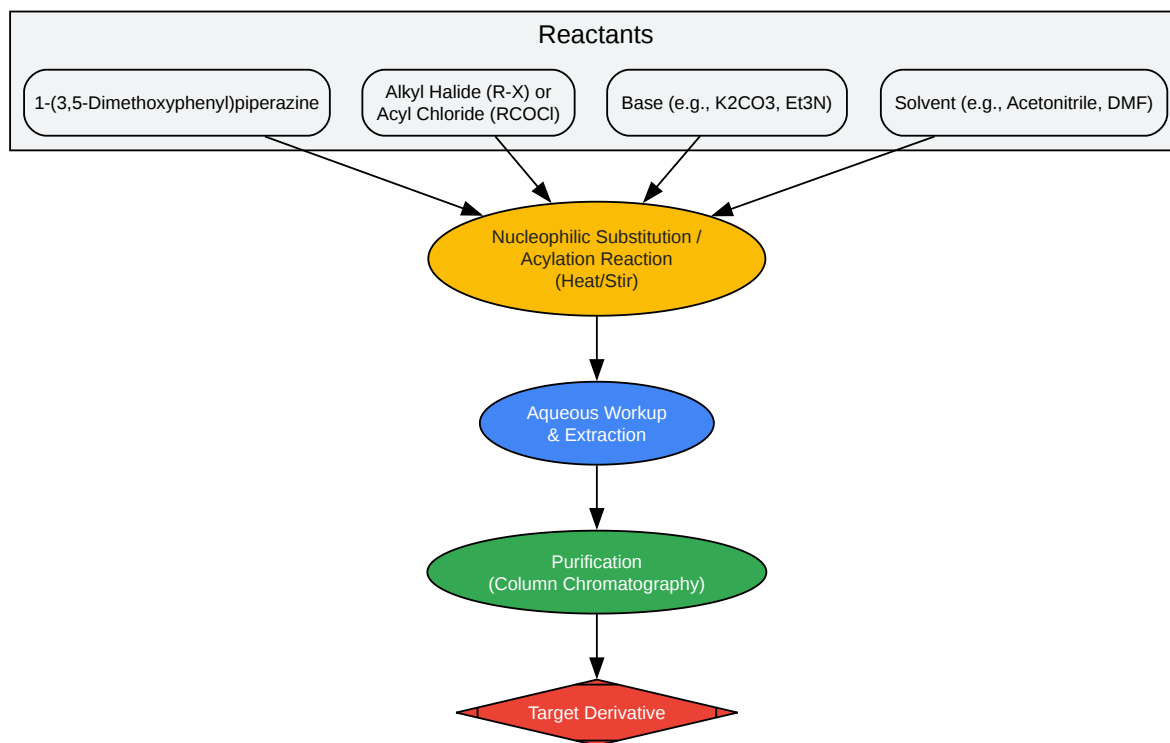
Note: Compound 122 is described as containing a 3,5-dimethoxyphenyl group attached to piperazine, with a quinoxaline ring modification.

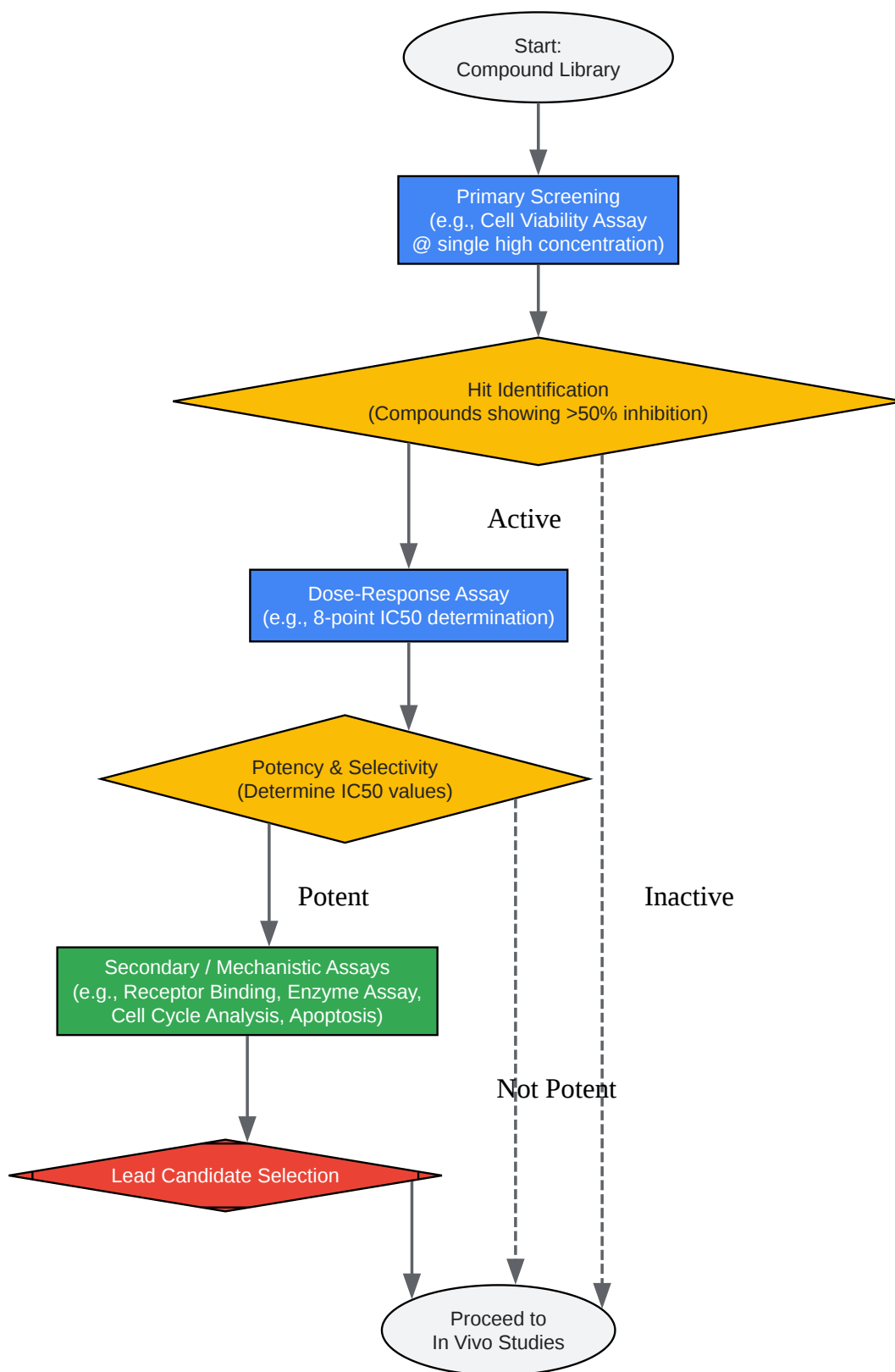
Mechanism of Action: Inhibition of p68 RNA Helicase and the β -Catenin Pathway

RX-5902 exerts its anticancer effects through a novel mechanism of action. It has been identified as a first-in-class inhibitor of phosphorylated p68 RNA helicase (also known as DDX5).[2][5]

The binding of RX-5902 to tyrosine-phosphorylated p68 (at Y593) interferes with the interaction between p68 and β -catenin.[1] This disruption is critical because the p68/ β -catenin complex is responsible for the nuclear translocation of β -catenin and the subsequent activation of the Wnt signaling pathway, which is frequently dysregulated in cancer. By preventing the nuclear shuttling of β -catenin, RX-5902 effectively downregulates the expression of key oncogenes regulated by this pathway, such as c-Myc and cyclin D1, leading to cell cycle arrest (at G2/M phase) and apoptosis.[1][2]







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